Predicted Density: 1‑Ethyl‑3,4‑dinitro‑1H‑pyrazole (1.69 g cm⁻³) vs. Experimental DNP Density (1.81 g cm⁻³)
The predicted density of 1‑ethyl‑3,4‑dinitro‑1H‑pyrazole is 1.69 ± 0.1 g cm⁻³ (ACD/Labs Percepta) [REFS‑1]. In comparison, experimental single‑crystal X‑ray diffraction measurements for 3,4‑dinitropyrazole (DNP) yield a density of 1.81 g cm⁻³ at room temperature [REFS‑2]. This ~7% lower predicted density suggests that the ethyl substituent may reduce crystal packing efficiency relative to the unsubstituted DNP core.
| Evidence Dimension | Crystal density |
|---|---|
| Target Compound Data | 1.69 ± 0.1 g cm⁻³ (predicted) |
| Comparator Or Baseline | 3,4‑Dinitropyrazole (DNP): 1.81 g cm⁻³ (experimental, X‑ray) |
| Quantified Difference | ~0.12 g cm⁻³ (approx. 7% lower) |
| Conditions | Target: ACD/Labs Percepta prediction; Comparator: single‑crystal X‑ray diffraction at room temperature |
Why This Matters
Density directly correlates with detonation velocity and pressure in energetic formulations; a lower predicted density may indicate different suitability as a melt‑castable carrier or precursor.
- [1] Sinditskii, V. P.; Smirnov, S. P.; Egorshev, V. Yu.; Chernyi, A. N.; Shkineva, T. K.; Palysaeva, N. V.; Suponitsky, K. Yu.; Dalinger, I. L. Comparative Study of Thermal Stability and Combustion of Dinitropyrazole Isomers. Thermochim. Acta 2018, 667, 1–8. View Source
